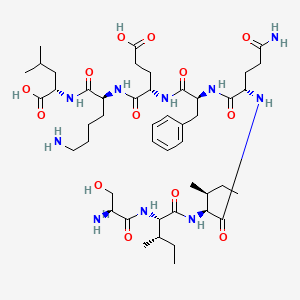
OVA-Q4 Peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ovalbumin peptide is a class I (Kb)-restricted peptide epitope of ovalbumin presented by the class I major histocompatibility complex molecule, H-2Kb (class I genes of the mouse major histocompatibility complex) . This peptide is widely used in immunological research due to its role in antigen presentation and T-cell receptor interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of OVA-Q4 Peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. High-performance liquid chromatography (HPLC) is employed for purification to ensure high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: OVA-Q4 Peptide can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptide variants, while substitution reactions may introduce new functional groups into the peptide .
Wissenschaftliche Forschungsanwendungen
OVA-Q4 Peptide has numerous applications in scientific research, including:
Immunology: Used to study T-cell receptor interactions and antigen presentation.
Vaccine Development: Serves as a model antigen for developing and testing vaccines.
Cancer Research: Investigated for its potential role in cancer immunotherapy.
Infectious Disease Research: Used to understand immune responses to various pathogens
Wirkmechanismus
The mechanism of action of OVA-Q4 Peptide involves its presentation by the major histocompatibility complex class I molecule, H-2Kb. This presentation is recognized by T-cell receptors on CD8+ T cells, leading to T-cell activation and subsequent immune responses. The peptide’s interaction with the major histocompatibility complex and T-cell receptor is crucial for its immunological effects .
Vergleich Mit ähnlichen Verbindungen
- OVA-A2 Peptide (SAINFEKL)
- OVA-G4 Peptide (SIIGFEKL)
- OVA-Q4H7 Peptide (SIIQFEHL)
- OVA-T4 Peptide (SIITFEKL)
Comparison: OVA-Q4 Peptide is unique due to its specific amino acid sequence (SIIQFEKL), which affects its binding affinity and immunological properties. Compared to other variants like OVA-A2 Peptide or OVA-G4 Peptide, this compound may exhibit different levels of T-cell activation and immune response .
Eigenschaften
Molekularformel |
C46H76N10O13 |
|---|---|
Molekulargewicht |
977.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C46H76N10O13/c1-7-26(5)37(56-45(67)38(27(6)8-2)55-39(61)29(48)24-57)44(66)52-31(17-19-35(49)58)42(64)53-33(23-28-14-10-9-11-15-28)43(65)51-32(18-20-36(59)60)41(63)50-30(16-12-13-21-47)40(62)54-34(46(68)69)22-25(3)4/h9-11,14-15,25-27,29-34,37-38,57H,7-8,12-13,16-24,47-48H2,1-6H3,(H2,49,58)(H,50,63)(H,51,65)(H,52,66)(H,53,64)(H,54,62)(H,55,61)(H,56,67)(H,59,60)(H,68,69)/t26-,27-,29-,30-,31-,32-,33-,34-,37-,38-/m0/s1 |
InChI-Schlüssel |
BEJBAKJWXLLHGC-WWAIIBKRSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















